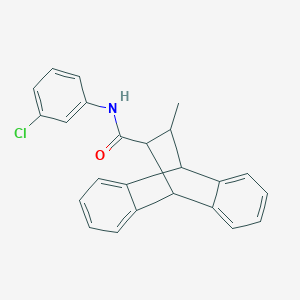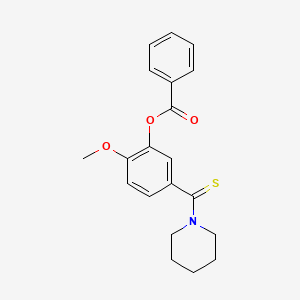![molecular formula C26H25N3O2S2 B11520559 (5E)-3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520559.png)
(5E)-3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, a piperazine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the piperazine and furan moieties through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or furan moieties using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.
Furan derivatives: Compounds featuring the furan ring with different substituents.
Uniqueness
(5E)-3-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5E)-3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c30-25-23(18-22-12-7-17-31-22)33-26(32)29(25)19-27-13-15-28(16-14-27)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-18,24H,13-16,19H2/b23-18+ |
InChI Key |
ZEZULCRDTYLZFK-PTGBLXJZSA-N |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520481.png)
![6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11520486.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11520495.png)
![Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11520503.png)
![1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B11520507.png)
![(5-bromo-1-benzofuran-2-yl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11520508.png)
![1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B11520511.png)

![3'-benzyl-1-(2-chlorobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11520519.png)
![5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11520526.png)

![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11520533.png)
![2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11520543.png)
